molecular formula C9H7N3O B1650092 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 111340-51-3

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1650092
CAS No.: 111340-51-3
M. Wt: 173.17 g/mol
InChI Key: DNWKXRQFTTWFKW-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is a heterocyclic compound . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C9H7N3O . The molecular weight of the compound is 173.17 .


Chemical Reactions Analysis

1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . The SMILES string representation of the compound is O=Cc1cn(nn1)-c2ccccc2 .

Scientific Research Applications

Antimicrobial Applications

A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, including variations with 1-Phenyl-1H-1,2,4-triazole scaffolds, displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).

Molecular Synthesis and Characterization

The synthesis of novel compounds through molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has been reported. This includes the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehydes, showcasing the versatility of triazole derivatives in organic synthesis (L'abbé et al., 1990).

Material Science and Fluorescent Dyes

Triazole compounds have been utilized in the development of highly fluorescent dyes. For instance, the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde resulted in compounds with bright fluorescence in solution, offering potential applications in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

Chemical Sensing

A fluorescence probe based on a triazole derivative demonstrated high selectivity and sensitivity toward homocysteine, indicating its potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).

Safety and Hazards

The safety information available indicates that “1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is classified as a combustible solid . The flash point is not applicable .

Biochemical Analysis

Cellular Effects

Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents

Molecular Mechanism

1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-phenyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKXRQFTTWFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545271
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-51-3
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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